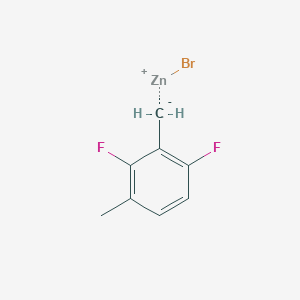
2,6-Difluoro-3-methylbenZylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-3-methylbenzylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of fluorine atoms and a methyl group on the benzyl ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-methylbenzylzinc bromide typically involves the reaction of 2,6-Difluoro-3-methylbenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,6-Difluoro-3-methylbenzyl bromide+Zn→2,6-Difluoro-3-methylbenzylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-methylbenzylzinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling.
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the zinc moiety.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc reagent.
Inert atmosphere: Reactions are typically conducted under nitrogen or argon to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are often biaryl compounds or substituted aromatic compounds.
Scientific Research Applications
2,6-Difluoro-3-methylbenzylzinc bromide has several applications in scientific research:
Organic synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material science: Utilized in the synthesis of functional materials with specific properties.
Chemical biology: Applied in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-methylbenzylzinc bromide involves the transfer of the benzyl group to an electrophilic partner in the presence of a catalyst. The zinc atom facilitates the formation of a carbon-zinc bond, which is then transferred to the electrophile, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzylzinc bromide
- 3-Methylbenzylzinc bromide
- 2,6-Difluoro-4-methylbenzylzinc bromide
Uniqueness
2,6-Difluoro-3-methylbenzylzinc bromide is unique due to the presence of both fluorine atoms and a methyl group on the benzyl ring. This combination enhances its reactivity and selectivity in chemical reactions compared to similar compounds. The fluorine atoms increase the electron-withdrawing effect, while the methyl group provides steric hindrance, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H7BrF2Zn |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
bromozinc(1+);1,3-difluoro-2-methanidyl-4-methylbenzene |
InChI |
InChI=1S/C8H7F2.BrH.Zn/c1-5-3-4-7(9)6(2)8(5)10;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
IJCLNKXYBWLEJT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)[CH2-])F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-3-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14882495.png)
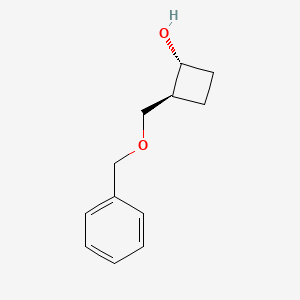
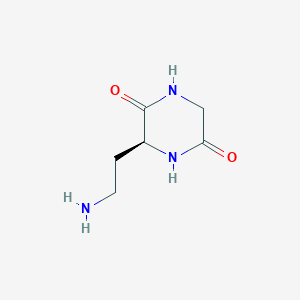
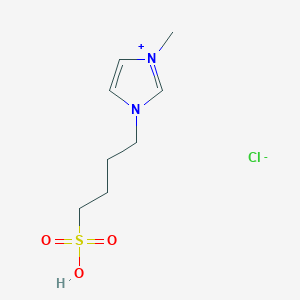
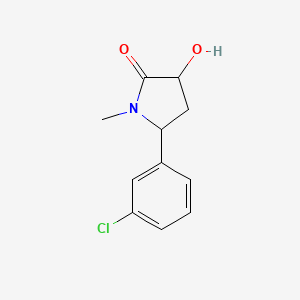
![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14882532.png)


![[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14882544.png)
![(3E)-3-{1-[(2-hydroxy-5-methylphenyl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14882549.png)
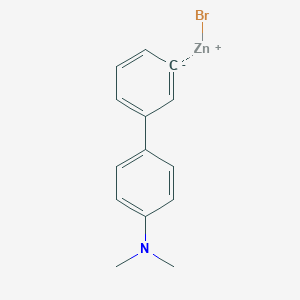

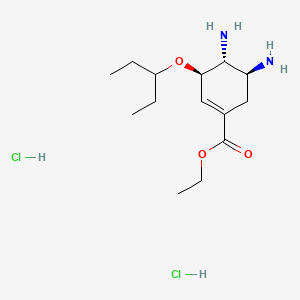
![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882574.png)
